molecular formula C11H12ClN3 B13262284 [(3-Chlorophenyl)methyl](1H-imidazol-2-ylmethyl)amine

[(3-Chlorophenyl)methyl](1H-imidazol-2-ylmethyl)amine

Cat. No.: B13262284
M. Wt: 221.68 g/mol
InChI Key: OUQFSESHEXHDEH-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)methylamine is a chemical compound that features a combination of a chlorophenyl group and an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the chlorophenyl and imidazole moieties endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)methylamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction involving a chlorobenzyl halide and the imidazole derivative.

Industrial Production Methods

Industrial production of (3-Chlorophenyl)methylamine may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting the chloro substituent to a hydrogen atom.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Imidazole N-oxides

    Reduction: Dechlorinated derivatives

    Substitution: Various substituted imidazole derivatives

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)methylamine involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Similar structure but with a methyl group instead of a methylene bridge.

    (3-Chlorophenyl)(1H-imidazol-4-yl)methanamine: Similar structure but with the imidazole ring attached at a different position.

Uniqueness

(3-Chlorophenyl)methylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the chlorophenyl and imidazole groups provides a versatile scaffold for further functionalization and optimization in various applications .

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)methanamine

InChI

InChI=1S/C11H12ClN3/c12-10-3-1-2-9(6-10)7-13-8-11-14-4-5-15-11/h1-6,13H,7-8H2,(H,14,15)

InChI Key

OUQFSESHEXHDEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCC2=NC=CN2

Origin of Product

United States

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